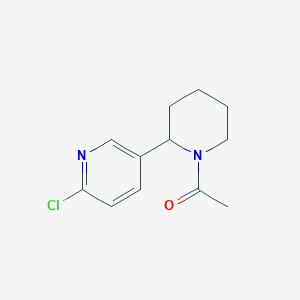
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring attached to a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chloropyridine moiety can enhance binding affinity and specificity. The compound may modulate receptor activity, leading to therapeutic effects in neurological conditions .
相似化合物的比较
- 1-(3-Chloropyridin-2-yl)ethanone
- 1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Comparison: 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
属性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC 名称 |
1-[2-(6-chloropyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
InChI 键 |
PKYQGSWXBYEAEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



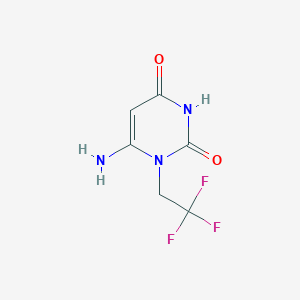
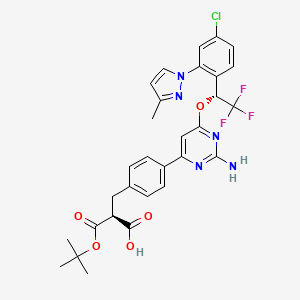
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
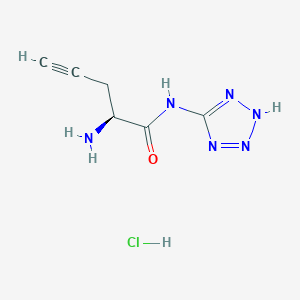

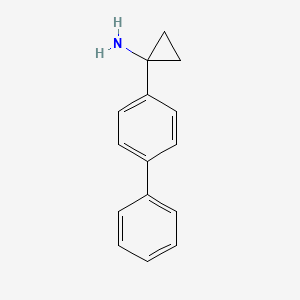
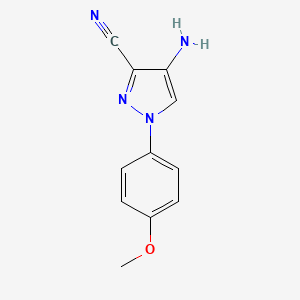
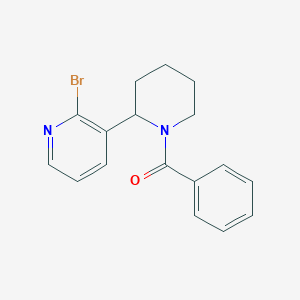
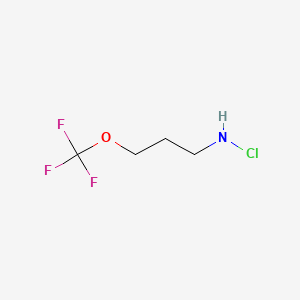



![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
